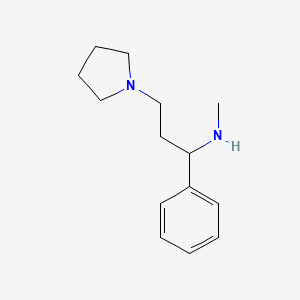

Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine

Description

IUPAC Nomenclature and Systematic Chemical Identification

This compound possesses the systematic International Union of Pure and Applied Chemistry name N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine, which precisely describes its molecular connectivity and functional group arrangement. This nomenclature reflects the presence of a methyl group attached to the nitrogen atom of the primary amine, which is further connected to a propyl chain bearing both phenyl and pyrrolidine substituents. The compound is registered under the Chemical Abstracts Service number 672310-28-0, providing a unique identifier for database searches and regulatory purposes.

The molecular formula C₁₄H₂₂N₂ indicates the presence of fourteen carbon atoms, twenty-two hydrogen atoms, and two nitrogen atoms, resulting in a molecular weight of 218.34 grams per mole. The Simplified Molecular Input Line Entry System representation CNC(CCN1CCCC1)C2=CC=CC=C2 provides a linear notation that captures the complete structural connectivity, showing the methyl group attached to the central nitrogen, the propyl chain with the pyrrolidine ring, and the terminal phenyl group. The International Chemical Identifier key GYTHKSBOTQAYRU-UHFFFAOYSA-N serves as a standardized hash-based identifier that facilitates unambiguous chemical structure representation across different computational platforms and databases.

The compound's systematic identification is further supported by its PubChem Compound Identifier 2760015, which links to comprehensive structural and property databases. Additional synonyms include N-methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-amine and N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine, reflecting slight variations in nomenclature conventions while maintaining structural accuracy. The European Community number 672-318-3 provides regulatory identification within European chemical databases, ensuring proper classification and tracking of this compound in commercial and research applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within its structure. The compound contains eight rotatable bonds, as determined through computational analysis, which allows for substantial conformational diversity and dynamic behavior in solution. The central propyl chain serves as a flexible linker between the aromatic phenyl system and the saturated pyrrolidine heterocycle, creating opportunities for various spatial arrangements that can influence the molecule's overall three-dimensional shape.

The pyrrolidine ring component adopts characteristic envelope conformations, similar to those observed in related pyrrolidine-containing structures. In analogous compounds, such as those found in crystallographic studies, the pyrrolidine ring typically exhibits an envelope conformation with the nitrogen atom at the flap position, demonstrating puckering parameters that reflect the inherent flexibility of this five-membered saturated heterocycle. The phenyl ring maintains its planar aromatic geometry, but its orientation relative to the rest of the molecule can vary significantly depending on the conformation of the propyl linker.

Computational conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around the carbon-carbon and carbon-nitrogen bonds within the propyl chain. The dihedral angles between the phenyl ring and various portions of the molecule show considerable variation, with preferred conformations being influenced by intramolecular interactions such as weak hydrogen bonding and steric effects. The presence of the methyl group on the amine nitrogen introduces additional steric considerations that can influence the preferred conformational states of the molecule.

The overall molecular shape is best described as extended and flexible, with the ability to adopt both compact and extended conformations depending on environmental conditions and intermolecular interactions. Three-dimensional conformer analysis indicates that the molecule can exist in multiple stable conformational states, each characterized by different spatial relationships between the phenyl ring, pyrrolidine ring, and central amine functionality.

Electronic Structure and Orbital Hybridization Patterns

The electronic structure of this compound is characterized by the presence of two nitrogen atoms with distinct hybridization states and electronic environments. The central amine nitrogen, which bears the methyl substituent, exhibits sp³ hybridization and possesses a lone pair of electrons that can participate in hydrogen bonding and other intermolecular interactions. This nitrogen center serves as a nucleophilic site and can act as a proton acceptor under appropriate conditions.

The pyrrolidine nitrogen demonstrates similar sp³ hybridization but exists within a constrained cyclic environment that influences its electronic properties and reactivity. The five-membered pyrrolidine ring creates a unique electronic environment where the nitrogen lone pair is positioned for optimal orbital overlap with adjacent carbon atoms, contributing to the overall stability and reactivity profile of the heterocyclic system. The electron density distribution around this nitrogen is influenced by the ring strain and the adjacent carbon framework.

The phenyl ring contributes significant π-electron density to the overall electronic structure, with its aromatic system providing delocalized electron density that can participate in π-π stacking interactions and other aromatic-specific intermolecular forces. The connection between the phenyl ring and the aliphatic portion of the molecule creates an interesting electronic interface where σ and π systems interact. The extended conjugation possibilities, though limited by the saturated propyl linker, still influence the overall electronic distribution throughout the molecule.

Computational analysis suggests that the molecule exhibits moderate lipophilicity, as indicated by calculated partition coefficient values, which reflects the balance between the hydrophobic aromatic and aliphatic components and the hydrophilic amine functionalities. The hydrogen bond donor count of four and acceptor count of six indicate significant potential for intermolecular hydrogen bonding interactions, which can influence the compound's physical properties and biological activity. The electronic structure also supports moderate molecular polarity, facilitating interactions with both polar and nonpolar environments.

Comparative Structural Analysis with Pyrrolidine-containing Analogues

Comparative analysis of this compound with structurally related pyrrolidine-containing compounds reveals important insights into structure-property relationships within this chemical class. N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine, with molecular formula C₈H₁₈N₂, represents a simplified analogue lacking the phenyl substituent, allowing for direct assessment of the aromatic ring's contribution to molecular properties. This comparison demonstrates that the addition of the phenyl ring significantly increases molecular weight from approximately 158 to 218 grams per mole and substantially alters the electronic character of the molecule.

The structural comparison with 1-phenyl-N-propylpyrrolidin-3-amine, having molecular formula C₁₃H₂₀N₂, reveals an alternative connectivity pattern where the propyl chain is attached directly to the pyrrolidine nitrogen rather than through an extended carbon chain. This structural isomer provides insight into how different connectivity patterns affect molecular geometry and potential intermolecular interactions. The molecular weight difference of approximately 14 mass units reflects the presence of an additional methylene group in the target compound.

Analysis of 3-phenylpropan-1-amine and its N-methyl derivative provides further comparative context by representing the core phenylpropylamine framework without the pyrrolidine component. These simpler analogues, with molecular formulas C₉H₁₃N and C₁₀H₁₅N respectively, demonstrate molecular weights of 135.21 and 149.23 grams per mole, significantly lower than the target compound. The systematic addition of structural complexity from these basic frameworks to the full pyrrolidine-containing structure illustrates how each component contributes to overall molecular properties.

Table 1: Comparative Structural Data for Pyrrolidine-containing Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₄H₂₂N₂ | 218.34 | Phenyl ring, pyrrolidine ring, methylated amine |

| N-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | C₈H₁₈N₂ | 156.27 | Pyrrolidine ring, methylated amine, no phenyl |

| 1-phenyl-N-propylpyrrolidin-3-amine | C₁₃H₂₀N₂ | 204.31 | Phenyl ring, pyrrolidine ring, propyl substitution |

| N-methyl-3-phenylpropan-1-amine | C₁₀H₁₅N | 149.23 | Phenyl ring, methylated amine, no pyrrolidine |

| 3-phenylpropan-1-amine | C₉H₁₃N | 135.21 | Phenyl ring, primary amine, no methylation |

The conformational analysis comparison reveals that compounds containing both phenyl and pyrrolidine components exhibit greater conformational complexity due to the multiple degrees of freedom introduced by the extended carbon chain connecting these structural elements. Compounds lacking either the phenyl ring or the pyrrolidine component show reduced conformational diversity but maintain characteristic features associated with their remaining structural components. The presence of both aromatic and heterocyclic systems in the target compound creates unique opportunities for diverse intermolecular interactions that are not available in the simpler analogues.

Electronic property comparisons demonstrate that the combination of electron-rich pyrrolidine nitrogen and aromatic phenyl system creates a unique electronic environment that differs substantially from compounds containing only one of these structural features. The extended carbon chain in this compound provides electronic insulation between the aromatic and heterocyclic components while maintaining sufficient flexibility for conformational adaptation. This structural arrangement represents an optimal balance between electronic diversity and molecular flexibility that distinguishes it from its structural analogues.

Properties

IUPAC Name |

N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-14(13-7-3-2-4-8-13)9-12-16-10-5-6-11-16/h2-4,7-8,14-15H,5-6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTHKSBOTQAYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCN1CCCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374987 | |

| Record name | Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-28-0 | |

| Record name | N-Methyl-α-phenyl-1-pyrrolidinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 672310-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-diaminobutane, under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.

Formation of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction, where a suitable alkyl halide is reacted with the pyrrolidine ring.

Introduction of the Methylamine Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or amides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, alkoxides, and other nucleophiles under appropriate reaction conditions.

Major Products:

Oxidation: Imines, amides, and other oxidized derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine is being investigated for its potential therapeutic effects on the central nervous system. Research suggests that it may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter systems and cellular signaling pathways. This modulation could make it a candidate for treating neurological disorders such as depression, anxiety, and neurodegenerative diseases.

Case Studies

Recent studies have focused on the compound's interaction with serotonin and dopamine receptors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity in receptor binding assays, indicating its potential as a scaffold for developing new antidepressants.

Organic Synthesis

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its structural features allow for modifications that can lead to various derivatives with unique properties .

Synthesis Pathways

The synthesis typically involves several steps:

- Formation of the pyrrolidine ring through cyclization.

- Introduction of the phenyl group via Friedel-Crafts alkylation.

- Creation of the propyl chain through nucleophilic substitution.

These methods highlight its utility in constructing diverse chemical architectures .

Biological Research

Interaction Studies

In biological research, this compound is used to understand interactions with enzymes and receptors. Its ability to modulate biological activity makes it valuable for studying pharmacodynamics and pharmacokinetics .

Research Findings

Studies have shown that this compound can influence enzyme activity related to metabolic pathways, suggesting its role in drug metabolism and efficacy . For example, its effects on cytochrome P450 enzymes are being explored to assess how it might alter drug interactions in clinical settings.

Industrial Applications

Material Development

In industrial chemistry, this compound is employed in developing new materials and chemical processes. Its properties make it suitable for use in catalysts and polymers, enhancing reaction efficiencies and material performance .

Catalytic Processes

The compound's ability to facilitate reactions makes it a candidate for use in catalytic systems, where it can improve yields and selectivity in chemical transformations .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent for CNS disorders; interacts with neurotransmitter receptors |

| Organic Synthesis | Building block for pharmaceuticals; versatile synthesis pathways |

| Biological Research | Studies on enzyme interactions; influences metabolic pathways |

| Industrial Applications | Used in catalysts and material development; enhances chemical process efficiencies |

Mechanism of Action

The mechanism of action of Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine involves its interaction with specific molecular targets, including enzymes and receptors. The compound can act as an agonist or antagonist at various receptor sites, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Volatility : The target compound’s high boiling point reflects stronger intermolecular forces (e.g., π-π stacking from the phenyl group) compared to cyclohexyl derivatives.

- Salt Stability : Cyclohexylamine analogs form stable salts (e.g., picrates), suggesting this compound may similarly exhibit salt-dependent solubility or crystallinity.

- Lipophilicity : The pyrrolidine ring’s moderate polarity (PSA ≈15 Ų) may enhance aqueous solubility relative to purely aliphatic analogs.

Pharmacological Implications (Inferred)

- The pyrrolidine moiety is common in CNS-active compounds (e.g., stimulants, antipsychotics), implying possible interaction with neurotransmitter transporters or receptors.

- The phenyl group could enhance binding to aromatic residues in proteins, as seen in serotonin reuptake inhibitors.

- Compared to cyclohexyl derivatives, the phenyl-pyrrolidine system may offer a balance of lipophilicity and polarity, optimizing blood-brain barrier penetration .

Notes and Limitations

Historical Context : Comparisons rely on 1930s-era synthetic data; modern analytical methods (e.g., HPLC, NMR) could refine property assessments .

Structural Diversity : The absence of direct analogs with identical substitution patterns limits mechanistic comparisons.

Biological Activity

Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine, also known by its CAS number 672310-28-0, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

- Molecular Formula : C14H22N2

- Molecular Weight : 218.34 g/mol

- Chemical Structure :

The compound features a pyrrolidine ring, which is known for its biological activity, particularly in neuropharmacology and antimicrobial applications.

1. Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system. Studies indicate that compounds with similar structures often exhibit stimulant properties. For instance, research into related pyrrolidine derivatives suggests they may influence neurotransmitter systems, particularly dopamine and norepinephrine pathways, potentially offering therapeutic avenues for conditions like ADHD and depression .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. In vitro tests have shown that certain pyrrolidine-based compounds exhibit significant antibacterial activity against various strains of bacteria. For example:

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.0048 | E. coli |

| This compound | TBD | TBD |

This table indicates that while specific MIC values for this compound are yet to be determined, the trend shows promising antibacterial properties consistent with other derivatives in the class .

3. Case Studies and Research Findings

A notable study examined the effects of various pyrrolidine derivatives on microbial growth inhibition. The results indicated that modifications to the pyrrolidine structure significantly impacted antimicrobial efficacy:

- Case Study 1 : A derivative similar to this compound demonstrated strong activity against Gram-positive bacteria with an MIC of 0.0195 mg/mL.

These findings suggest that structural variations in pyrrolidine compounds can lead to enhanced biological activities .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phospholipase A2, which is crucial in lipid metabolism and cell membrane integrity.

- Interaction with Receptors : Potential interactions with neurotransmitter receptors could explain neuropharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.